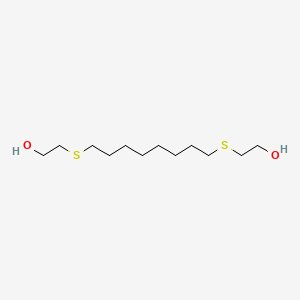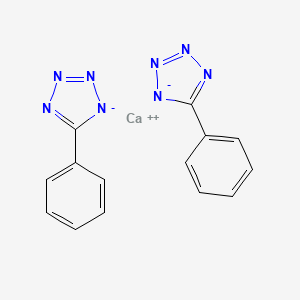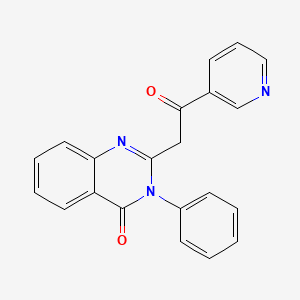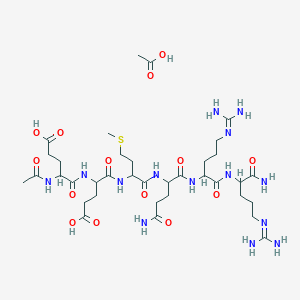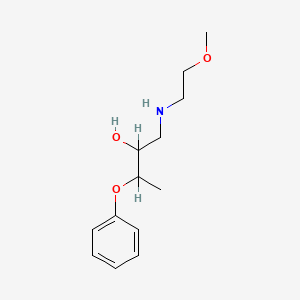
2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- is an organic compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . This compound is known for its unique structure, which includes a butanol backbone with a methoxyethylamino group and a phenoxy group attached. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- typically involves the reaction of 2-butanol with 2-methoxyethylamine and phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as ultrasound-assisted synthesis. This method enhances the reaction efficiency and yield by using ultrasonic waves to promote the interaction between reactants .
Chemical Reactions Analysis
Types of Reactions
2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- involves its interaction with specific molecular targets and pathways. The methoxyethylamino group can interact with enzymes and receptors, modulating their activity. The phenoxy group may also play a role in binding to specific sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Butanol, 1-(2-hydroxyethyl)amino-3-phenoxy-
- 2-Butanol, 1-(2-ethoxyethyl)amino-3-phenoxy-
- 2-Butanol, 1-(2-methylaminoethyl)amino-3-phenoxy-
Uniqueness
2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxyethylamino group enhances its solubility and reactivity compared to similar compounds.
Properties
CAS No. |
7565-14-2 |
|---|---|
Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-(2-methoxyethylamino)-3-phenoxybutan-2-ol |
InChI |
InChI=1S/C13H21NO3/c1-11(13(15)10-14-8-9-16-2)17-12-6-4-3-5-7-12/h3-7,11,13-15H,8-10H2,1-2H3 |
InChI Key |
SAYKXLOHQBZQLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CNCCOC)O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate](/img/structure/B13759139.png)
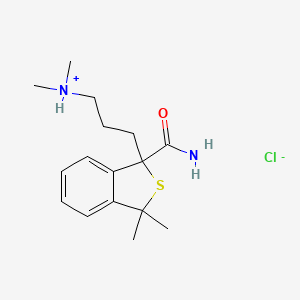
![[1,2,4]Triazolo[1,5-a]pyrazin-8(7H)-one,oxime(9ci)](/img/structure/B13759155.png)
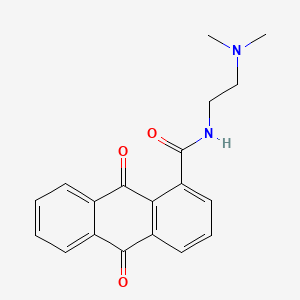


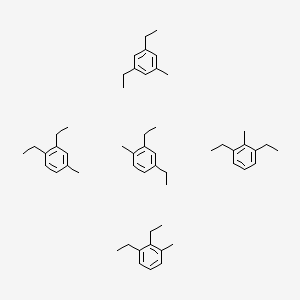
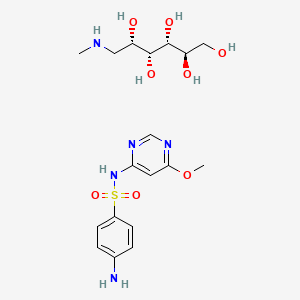
![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)
![N-[(o-Nitrophenyl)thio]-L-threonine](/img/structure/B13759233.png)
